molecular formula C24H21N5O4 B2782772 methyl 4-(2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzoate CAS No. 1105225-17-9

methyl 4-(2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzoate

Cat. No.: B2782772
CAS No.: 1105225-17-9
M. Wt: 443.463
InChI Key: FXLFUZMFYYLWDE-UHFFFAOYSA-N
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Description

Methyl 4-(2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzoate is a complex organic compound known for its potential applications in medicinal chemistry. The structure of the compound includes a cyclopropyl group, a pyrazolopyridazinone core, and a benzoate ester, making it a multifaceted molecule with unique properties.

Preparation Methods

Synthetic Routes:

  • Starting Materials: : Phenylhydrazine, Ethyl Acetoacetate, and Benzoyl Chloride.

  • Reaction Steps

    • Step 1: : Condensation of phenylhydrazine with ethyl acetoacetate to form 1-phenyl-3-methyl-5-pyrazolone.

    • Step 2: : Cyclization with hydrazine hydrate to yield 1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-one.

    • Step 3: : Acylation with acetic anhydride to form the acetamido derivative.

    • Step 4: : Esterification with benzoyl chloride to produce the final compound.

Industrial Production Methods:

  • Industrial production often employs similar steps, but scales up the process with the use of automated reactors and optimized conditions to improve yield and purity. Continuous flow reactors might be used to ensure consistent and controlled reaction conditions.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: : Can be oxidized using agents like potassium permanganate.

  • Reduction: : The compound can undergo reduction, especially at the ketone group, using reagents like sodium borohydride.

  • Substitution: : Various nucleophiles can attack the acetamido or ester groups, leading to substitution reactions.

Common Reagents and Conditions:

  • Oxidation: : Potassium permanganate in an acidic medium.

  • Reduction: : Sodium borohydride in methanol.

  • Substitution: : Use of amines in a basic medium for nucleophilic substitution.

Major Products:

  • Oxidation: : Formation of carboxylic acids or quinones.

  • Reduction: : Formation of alcohols or amines.

  • Substitution: : Introduction of new substituents in place of acetamido or ester groups.

Scientific Research Applications

  • Chemistry: : As a precursor in synthesizing more complex molecules.

  • Biology: : As a probe for studying enzyme functions due to its reactive groups.

  • Medicine: : Investigated for its potential as an anti-inflammatory or anticancer agent.

  • Industry: : Potential use in materials science due to its stability and unique chemical properties.

Mechanism of Action

The compound exerts its effects primarily through interaction with specific molecular targets. The pyrazolopyridazinone core is known to inhibit certain enzymes, potentially interfering with biochemical pathways involved in inflammation or cell proliferation. The cyclopropyl group adds to the steric hindrance, affecting the binding affinity to these targets.

Comparison with Similar Compounds

  • Methyl 4-(2-(4-cyclopropyl-1-phenyl-1H-pyrazol-6(7H)-yl)acetamido)benzoate: .

  • Ethyl 4-(2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzoate: .

Uniqueness:

Methyl 4-(2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzoate stands out due to the combination of the cyclopropyl and pyrazolopyridazinone moieties, which imparts unique steric and electronic properties, enhancing its potential as a versatile compound in various scientific fields.

Voilà! It's quite the mouthful, isn't it? What's the next intellectual adventure?

Properties

IUPAC Name

methyl 4-[[2-(4-cyclopropyl-7-oxo-1-phenylpyrazolo[3,4-d]pyridazin-6-yl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N5O4/c1-33-24(32)16-9-11-17(12-10-16)26-20(30)14-28-23(31)22-19(21(27-28)15-7-8-15)13-25-29(22)18-5-3-2-4-6-18/h2-6,9-13,15H,7-8,14H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXLFUZMFYYLWDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)C3=C(C=NN3C4=CC=CC=C4)C(=N2)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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